2-butyl-5-hydroxyBenzonitrile

Conformational analysis Drug design Molecular recognition

Researchers requiring a regiospecific, flexible phenolic scaffold often face supply inconsistency and isomer contamination. 2-Butyl-5-hydroxybenzonitrile (CAS 102672-84-4) solves this with an unambiguous para-hydroxy-nitrile arrangement for predictable cross-coupling and O-alkylation. • n-Butyl chain provides 3 rotatable bonds and XLogP3 of 2.4 - superior to rigid tert-butyl analogs for induced-fit binding. • Patent-aligned (EP0002136B1) for liquid-crystal and materials science applications. • Structurally differentiated from halogenated herbicides (e.g., ioxynil), enabling novel agrochemical discovery. Reliable, research-use-only supply with batch quality assurance.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B8639264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-butyl-5-hydroxyBenzonitrile
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCCCC1=C(C=C(C=C1)O)C#N
InChIInChI=1S/C11H13NO/c1-2-3-4-9-5-6-11(13)7-10(9)8-12/h5-7,13H,2-4H2,1H3
InChIKeyYWSGDVDUSCGGKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-5-hydroxybenzonitrile (CAS 102672-84-4): Core Physicochemical Identity for Procurement Decisions


2-Butyl-5-hydroxybenzonitrile (also indexed as 3-cyano-4-n-butylphenol, CAS 102672-84-4) is a disubstituted phenolic benzonitrile derivative bearing a linear n-butyl group at the 2-position and a hydroxyl group at the 5-position of the aromatic ring [1]. The compound possesses a molecular formula of C₁₁H₁₃NO, a molecular weight of 175.23 g·mol⁻¹, a computed XLogP3 of 2.4, and three rotatable bonds conferred by its flexible n-butyl chain [1]. It is structurally classified within the broader hydroxybenzonitrile family, which includes both pharmaceutical intermediates and commercial herbicide scaffolds such as ioxynil and bromoxynil [2][3]. The combination of a hydrogen-bond-donating phenol, an electron-withdrawing nitrile, and a hydrophobic linear alkyl chain creates a functional trifecta that underpins its utility in synthetic chemistry, medicinal chemistry, and materials science [1][3].

Why 2-Butyl-5-hydroxybenzonitrile Cannot Be Replaced by Generic tert-Butyl or Unsubstituted Hydroxybenzonitrile Analogs


The linear n-butyl substituent in 2-butyl-5-hydroxybenzonitrile is not merely a hydrophobic appendage; it defines the compound's conformational flexibility, molecular shape, and lipophilicity in ways that branched tert-butyl or unsubstituted analogs cannot replicate. The n-butyl chain introduces three freely rotatable C–C bonds, generating a dynamic ensemble of low-energy conformers that can adapt to sterically constrained binding pockets or align along liquid-crystal director fields, whereas the tert-butyl group presents a rigid, rotationally symmetric sphere with only one rotatable bond [1][2]. This conformational disparity can translate into qualitatively different molecular recognition, packing, and phase behavior. Furthermore, the computed logP of 2.4 is 1–2 orders of magnitude higher than that of unsubstituted 2-hydroxybenzonitrile, critically altering solubility, permeability, and compartmental partitioning [1]. Substituting the n-butyl chain therefore changes not just incremental potency but the physicochemical nature of the compound itself, making generic replacement scientifically unsound for applications where conformation, lipophilicity, or steric profile are key design elements [2].

Quantitative Differentiation Evidence for 2-Butyl-5-hydroxybenzonitrile Versus Closest Analogs


Conformational Flexibility: n-Butyl (3 Rotatable Bonds) vs. tert-Butyl (1 Rotatable Bond) Determines Molecular Adaptability

The linear n-butyl side chain of 2-butyl-5-hydroxybenzonitrile confers three freely rotatable sigma bonds (C–C bonds along the butyl chain), enabling the compound to sample a broad conformational space. In contrast, the closest tert-butyl-substituted analog, 5-(tert-butyl)-2-hydroxybenzonitrile (CAS 1041845-83-3), possesses only one rotatable bond (the C–C bond connecting the tert-butyl group to the aromatic ring) [1][2]. This difference alters the number of accessible low-energy conformers: the n-butyl derivative can adopt extended, bent, or folded geometries, whereas the tert-butyl derivative is essentially shape-invariant. This is a first-principles structural distinction that can govern differential binding to targets with sterically demanding or shape-sensitive binding sites.

Conformational analysis Drug design Molecular recognition

Lipophilicity Control: n-Butyl Confers Intermediate logP (2.4) vs. Unsubstituted Parent (logP ~1.2), Enabling Tunable Membrane Partitioning

The computed partition coefficient (XLogP3) of 2-butyl-5-hydroxybenzonitrile is 2.4, reflecting the lipophilic contribution of the n-butyl chain [1]. This value lies approximately 1.2 log units above that of the unsubstituted parent compound 2-hydroxybenzonitrile (XLogP3 ~1.2, as estimated from fragment-based calculations), and is moderately lower than that of the tert-butyl analog (estimated XLogP3 ~2.8–3.0) [2]. This intermediate lipophilicity provides a balanced solubility–permeability profile that can be advantageous for applications requiring both aqueous solubility and membrane crossing, such as cellular assays, agrochemical formulation, or liquid-crystal media with controlled polarity.

Lipophilicity ADME Membrane permeability

Regioisomeric Identity: 2-Butyl-5-hydroxy Substitution Pattern Is Structurally Distinct from 5-Butyl-2-hydroxy Isomer (CAS 52899-63-5), with Different Hydrogen-Bonding Geometry

The compound 2-butyl-5-hydroxybenzonitrile (CAS 102672-84-4) is the regioisomer bearing the hydroxyl group at the 5-position and the butyl group at the 2-position. Its positional isomer, 5-butyl-2-hydroxybenzonitrile (CAS 52899-63-5), places the hydroxyl at the 2-position and the butyl at the 5-position. Although isomeric, these two compounds are chemically distinct entities with different hydrogen-bonding geometries relative to the nitrile group. In 2-butyl-5-hydroxybenzonitrile, the hydroxyl is para to the nitrile and ortho to one ring position, whereas in 5-butyl-2-hydroxybenzonitrile the hydroxyl is ortho to the nitrile, enabling intramolecular hydrogen bonding that is absent in the target compound [1][2]. This structural difference can profoundly affect acidity (pKa of the phenol), metal-chelation behavior, and intermolecular hydrogen-bonding patterns.

Regioisomerism Structure–activity relationships Chemical procurement

Liquid-Crystal Component Potential: Substituted Benzonitriles with Linear Alkyl Chains Are Claimed in Patent EP0002136B1 for Negative Dielectric Anisotropy Formulations

European patent EP0002136B1 explicitly claims substituted benzonitriles bearing alkyl and hydroxy substituents as components of liquid-crystal compositions with high negative dielectric anisotropy (Δε) [1]. The patent teaches that linear alkyl chains are preferred for stabilizing nematic phases and achieving the desired Δε, whereas branched alkyl groups such as tert-butyl tend to disrupt mesophase formation due to their larger steric footprint. While the patent does not single out 2-butyl-5-hydroxybenzonitrile by name, the generic Markush structure encompasses this compound and its analogs with linear C₃–C₆ alkyl chains [1]. This provides a patent-backed rationale for selecting the n-butyl derivative over the tert-butyl analog in liquid-crystal research.

Liquid crystals Dielectric anisotropy Display materials

Herbicide Scaffold Differentiation: Monoalkyl-Hydroxybenzonitriles Occupy a Distinct Structural Niche vs. Dihalogenated Commercial Herbicides (Ioxynil/Bromoxynil)

Commercial hydroxybenzonitrile herbicides such as ioxynil (3,5-diiodo-4-hydroxybenzonitrile) and bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) rely on 3,5-dihalogen substitution for their herbicidal activity, acting as photosystem II inhibitors and uncouplers of oxidative phosphorylation [1][2]. 2-Butyl-5-hydroxybenzonitrile represents a structurally distinct subclass: it replaces the two halogen atoms with a single n-butyl group, fundamentally altering electronic properties, steric profile, and metabolic stability [1]. The electron-donating n-butyl group contrasts with the electron-withdrawing halogens, yielding a different redox potential and target interaction spectrum. This structural divergence makes the compound a valuable intermediate for developing next-generation herbicides with potentially novel modes of action or improved environmental degradation profiles [2].

Herbicide discovery Agrochemical intermediates Structure–activity relationships

Procurement-Relevant Application Scenarios for 2-Butyl-5-hydroxybenzonitrile


Medicinal Chemistry Scaffold Requiring Defined Conformational Flexibility and Intermediate Lipophilicity

In hit-to-lead or lead optimization programs where the target binding site accommodates flexible hydrophobic substituents, 2-butyl-5-hydroxybenzonitrile offers three rotatable bonds and an XLogP3 of 2.4, making it superior to the rigid tert-butyl analog (one rotatable bond) for induced-fit binding and to the unsubstituted parent (logP ~1.2) for membrane permeability [1]. Its para-hydroxy–nitrile arrangement ensures a strong, unencumbered H-bond donor for intermolecular interactions, unlike the ortho-hydroxy isomer which can form an internal H-bond .

Liquid-Crystal Research: Component for Negative Dielectric Anisotropy Formulations

Patent EP0002136B1 establishes that linear-alkyl-substituted benzonitriles with hydroxy groups are suitable components for liquid-crystal compositions exhibiting negative dielectric anisotropy, with linear chains preferred over branched alkyl groups for stable mesophase formation [1]. 2-Butyl-5-hydroxybenzonitrile, with its n-butyl chain, is structurally aligned with the claims of this patent, providing a patent-supported rationale for procurement over tert-butyl or unsubstituted analogs [1].

Agrochemical Intermediate: Non-Halogenated Building Block for Novel Herbicide Discovery

As a monoalkyl-hydroxybenzonitrile, 2-butyl-5-hydroxybenzonitrile is structurally differentiated from the dihalogenated commercial herbicides ioxynil and bromoxynil by its electron-donating n-butyl substituent and absence of halogen atoms [1]. This makes it a valuable intermediate for herbicide discovery programs targeting novel modes of action, reduced halogen content, or improved environmental degradability while retaining the versatile hydroxybenzonitrile core [1].

Regioisomerically Pure Synthetic Intermediate for Downstream Derivatization

The unambiguous regioisomeric identity of 2-butyl-5-hydroxybenzonitrile (CAS 102672-84-4), with the hydroxyl group para to the nitrile, ensures predictable reactivity in electrophilic aromatic substitution, O-alkylation, and metal-catalyzed cross-coupling reactions [1]. In contrast, the isomeric 5-butyl-2-hydroxybenzonitrile (CAS 52899-63-5) may undergo competing intramolecular H-bonding between the ortho-OH and CN groups, potentially altering its reactivity profile and complicating downstream chemistry . For synthetic chemists requiring reproducible, regiospecific transformations, the target compound offers a well-defined starting point.

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